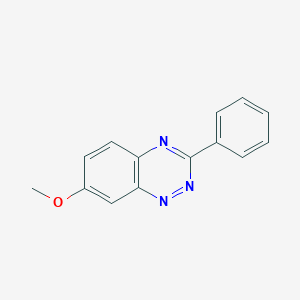![molecular formula C26H18S2 B14407987 1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] CAS No. 83759-10-8](/img/structure/B14407987.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] is an organic compound characterized by the presence of ethyne (acetylene) and phenylsulfanyl groups attached to benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] typically involves the coupling of ethyne with 4-(phenylsulfanyl)benzene derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethyne group, forming a saturated hydrocarbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the phenylsulfanyl groups can form interactions with proteins or enzymes, potentially inhibiting their activity. The ethyne group can participate in π-π interactions with aromatic systems, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,1’-(Ethyne-1,2-diyl)bis[4-methylbenzene]: Similar structure but with methyl groups instead of phenylsulfanyl groups.
1,1’-(Ethyne-1,2-diyl)bis[4-ethynylbenzene]: Contains ethynyl groups instead of phenylsulfanyl groups.
1,1’-(Ethyne-1,2-diyl)bis[4-bromobenzene]: Bromine atoms replace the phenylsulfanyl groups.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] is unique due to the presence of both ethyne and phenylsulfanyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
特性
CAS番号 |
83759-10-8 |
|---|---|
分子式 |
C26H18S2 |
分子量 |
394.6 g/mol |
IUPAC名 |
1-phenylsulfanyl-4-[2-(4-phenylsulfanylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C26H18S2/c1-3-7-23(8-4-1)27-25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)28-24-9-5-2-6-10-24/h1-10,13-20H |
InChIキー |
VAKOHRHYRNGMPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#CC3=CC=C(C=C3)SC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


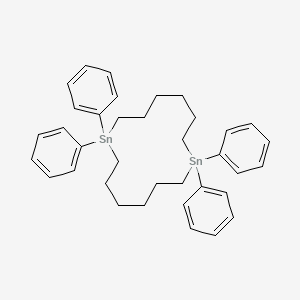
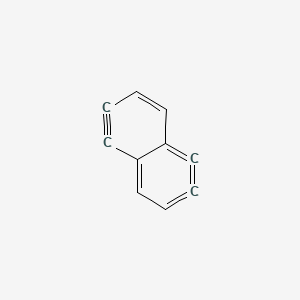


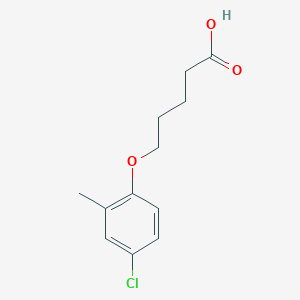

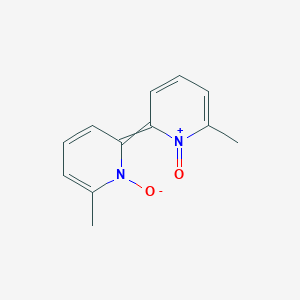

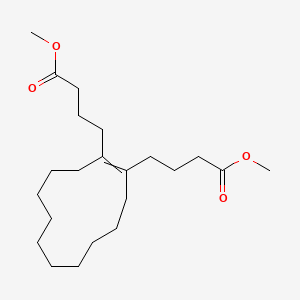
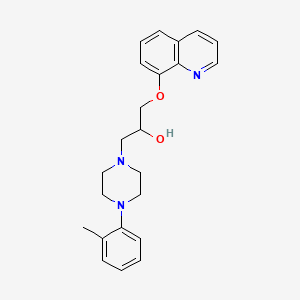
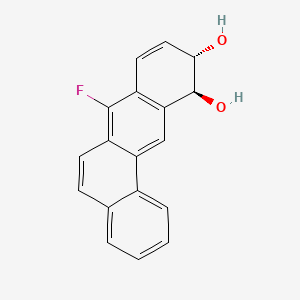
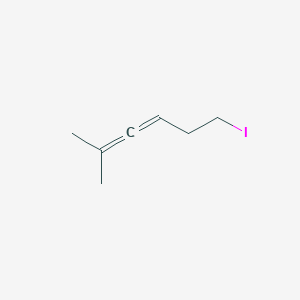
![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
